

PFK-158: A Technical Guide to its Mechanism of Action in Cancer Cells

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PFK-158 is a potent and selective small-molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key enzyme that regulates glycolysis.[1] In numerous cancer types, PFKFB3 is overexpressed and contributes to the high glycolytic rate characteristic of tumor cells, a phenomenon known as the Warburg effect.[2] By inhibiting PFKFB3, PFK-158 effectively disrupts cancer cell metabolism, leading to reduced glucose uptake, ATP production, and lactate release.[3][4] This metabolic reprogramming induces a cascade of downstream effects, including cell cycle arrest, apoptosis, and autophagy, ultimately inhibiting tumor growth.[5] Furthermore, PFK-158 has been shown to sensitize chemoresistant cancer cells to standard therapies and exhibits immunomodulatory effects, making it a promising candidate for combination treatments. This technical guide provides an in-depth overview of the mechanism of action of PFK-158 in cancer cells, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Core Mechanism of Action: Inhibition of Glycolysis

PFK-158 exerts its primary anti-cancer effect by targeting PFKFB3, an enzyme responsible for synthesizing fructose-2,6-bisphosphate (F2,6BP). F2,6BP is a potent allosteric activator of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in the glycolytic pathway. By inhibiting PFKFB3, **PFK-158** reduces the intracellular levels of F2,6BP, which in turn dampens PFK-1

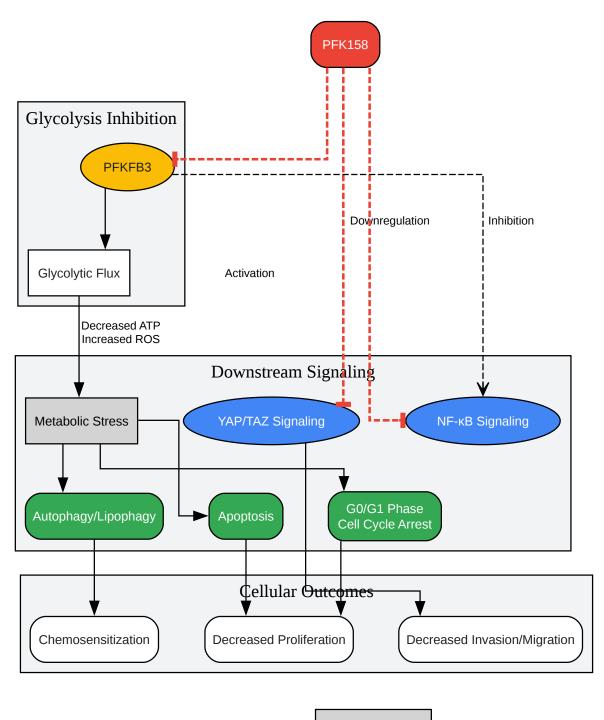


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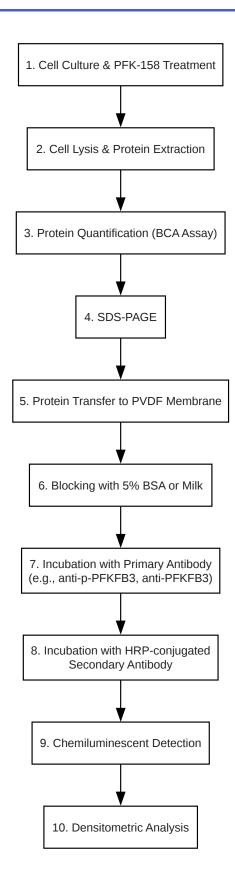
activity and slows down the overall rate of glycolysis. This leads to a significant reduction in the production of ATP and essential metabolic intermediates required for rapid cell proliferation.





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